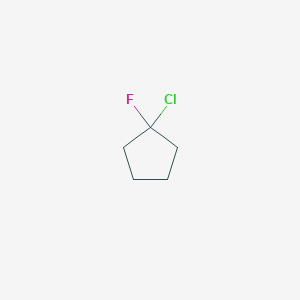

1-Chloro-1-fluorocyclopentane

Description

Significance of Halogenated Cyclopentanes in Modern Organic Synthesis and Materials Science

Halogenated cyclopentanes are valuable precursors and intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com The cyclopentane (B165970) ring is a common structural motif in biologically active compounds, and the introduction of halogens can significantly alter a molecule's properties, such as lipophilicity and metabolic stability, which is crucial for drug design. The process of halogenating cyclopentane is a foundational method for creating these useful intermediates. echemi.comgoogle.com

Beyond medicinal chemistry, cyclopentane derivatives are utilized in materials science. Cyclopentane itself is used as a blowing agent in the production of polyurethane foams and as a solvent in the creation of synthetic resins and adhesives. echemi.com The halogenated analogues serve as versatile building blocks for specialty chemicals and materials due to their specific reactivity.

Unique Structural and Electronic Properties of Geminally Halogenated Cyclopentane Systems

The five-membered cyclopentane ring is not planar and exists in non-planar conformations, such as the "envelope" and "twist" forms, to minimize steric and torsional strain. For fluorocyclopentane, ab initio calculations predict that the twisted C₁ conformer is the most stable form. acs.org The introduction of two halogen substituents onto a single carbon atom (a geminal arrangement), as in 1-Chloro-1-fluorocyclopentane, introduces further complexity and unique properties.

The presence of both chlorine and fluorine on the same carbon atom creates a distinct electronic environment. This gem-dihalogenation can influence the conformational preferences of the cyclopentane ring. nih.govdiva-portal.org Studies on related gem-difluoro systems show that such substitutions can have profound effects on molecular conformation, which in turn impacts the molecule's physical and chemical properties. nih.govrsc.org

The differing electronegativity and size of chlorine and fluorine lead to a unique reactivity profile. For instance, the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the highly polarized and strong carbon-fluorine bond. This allows for selective substitution reactions, where the chlorine atom can be replaced by a nucleophile while the fluorine atom remains, providing a pathway for specific molecular modifications. smolecule.com The compound can also participate in elimination and radical reactions under appropriate conditions. smolecule.com

Overview of Current Research Landscape Pertaining to this compound

Despite its potential as a synthetic intermediate, the current research landscape pertaining specifically to this compound is notably sparse. A review of scientific literature and chemical databases reveals a lack of dedicated studies on its synthesis, reactivity, or applications. The compound is primarily listed in the catalogs of chemical suppliers and in chemical databases like PubChem, where its properties are computationally predicted rather than experimentally determined. smolecule.comnih.gov

Scope and Research Focus of This Scholarly Review

The scope of this review is to consolidate the available information on this compound. Given the limited direct research on this specific compound, this article focuses on:

Establishing its context within the broader field of halogenated cyclopentanes.

Detailing its known identifiers and computed physical and chemical properties.

Discussing its inferred structural and electronic properties by drawing comparisons with related halogenated and cyclic systems.

Summarizing potential synthetic routes and chemical reactions.

This review highlights the current knowledge gap and underscores the nature of the compound as a potential, albeit under-explored, synthetic tool.

Data Tables

Table 1: Computed Properties of this compound

The following table summarizes the key computed properties for this compound as available in public databases. No experimental values for properties like boiling point or density are currently published in the reviewed literature.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 145853-35-6 | nih.gov |

| Molecular Formula | C₅H₈ClF | nih.gov |

| Molecular Weight | 122.57 g/mol | nih.gov |

| Monoisotopic Mass | 122.0298561 Da | nih.gov |

| InChIKey | WTIJOLFMOJWKAX-UHFFFAOYSA-N | nih.gov |

| SMILES | C1CCC(C1)(F)Cl | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Topological Polar Surface Area | 0 Ų | nih.gov |

| Heavy Atom Count | 7 | nih.gov |

Table 2: Expected Infrared (IR) Spectroscopy Absorption Bands

While a specific experimental IR spectrum for this compound is not available, the expected absorption regions for its functional groups can be predicted based on general spectroscopic data for alkyl halides.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 3000–2850 |

| C-H (Alkyl) | Bend/Scissor | 1470–1450 |

| -CH₂X (Alkyl Halide) | Wag | 1300–1150 |

| C-Cl | Stretch | 850–550 |

| C-F | Stretch | 1400–1000 |

Source: General data from references orgchemboulder.comlibretexts.orgpg.edu.pl

Structure

2D Structure

3D Structure

Properties

CAS No. |

145853-35-6 |

|---|---|

Molecular Formula |

C5H8ClF |

Molecular Weight |

122.57 g/mol |

IUPAC Name |

1-chloro-1-fluorocyclopentane |

InChI |

InChI=1S/C5H8ClF/c6-5(7)3-1-2-4-5/h1-4H2 |

InChI Key |

WTIJOLFMOJWKAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Chloro 1 Fluorocyclopentane

Direct Halogenation Strategies for Cyclopentane (B165970) Core Functionalization

Direct halogenation methods aim to introduce the chloro and fluoro groups onto the cyclopentane backbone in a direct manner. These approaches often contend with challenges of selectivity and reactivity.

Radical Initiated Halogenation of Cyclopentane

Free radical halogenation is a common method for functionalizing alkanes. pearson.comyoutube.com This process typically involves initiation by UV light or a radical initiator, followed by propagation and termination steps. youtube.comyoutube.com For the synthesis of 1-chloro-1-fluorocyclopentane, a multi-step radical halogenation approach could be envisioned.

Initially, cyclopentane could undergo free-radical chlorination to produce chlorocyclopentane. youtube.com This reaction is often non-selective and can lead to a mixture of mono- and poly-halogenated products. Controlling the reaction conditions, such as the stoichiometry of the reactants, is crucial to maximize the yield of the desired monochlorinated product.

A subsequent fluorination step would be required. Direct radical fluorination is generally too exothermic and difficult to control. Therefore, the introduction of fluorine would likely proceed through a different mechanism after the initial chlorination. A hypothetical two-step radical process is outlined below.

Table 1: Hypothetical Two-Step Radical Halogenation Strategy

| Step | Reactant | Reagent(s) | Conditions | Intermediate/Product | Notes |

| 1 | Cyclopentane | Cl₂ | UV light | Chlorocyclopentane | Reaction lacks high selectivity; poly-chlorination is a common side reaction. |

| 2 | Chlorocyclopentane | A source of fluorine radical (e.g., XeF₂) | UV light or initiator | This compound | This step is hypothetical and would likely have significant challenges with selectivity and yield. |

Electrophilic Addition Reactions to Cyclopentene (B43876) Derivatives

Electrophilic addition to alkenes provides a powerful method for the introduction of two new functional groups across a double bond. youtube.comwikipedia.orglibretexts.org A plausible route to this compound could start from cyclopentene or a substituted cyclopentene derivative.

One hypothetical approach involves the direct addition of a reagent containing both chlorine and fluorine, such as chlorine monofluoride (ClF). The π-bond of cyclopentene would act as a nucleophile, attacking the electrophilic chlorine atom of ClF. This would form a carbocation intermediate, which would then be attacked by the fluoride (B91410) ion. According to Markovnikov's rule, if a substituted cyclopentene were used, the chlorine would add to the less substituted carbon, and the fluoride to the more substituted carbon to form a more stable carbocation intermediate. openstax.org

Alternatively, a two-step process could be employed. First, an electrophilic addition of a chlorine-containing species to cyclopentene could generate a chlorocyclopentyl cation, which could then be trapped by a fluoride source. Another possibility is the formation of a halohydrin, such as 2-chlorocyclopentanol, from cyclopentene, which could then undergo fluorination.

Table 2: Proposed Electrophilic Addition Pathway

| Starting Material | Reagent(s) | Intermediate | Product | Key Principle |

| Cyclopentene | 1. Cl₂, H₂O 2. Fluorinating Agent (e.g., DAST) | 2-Chlorocyclopentanol | This compound | Formation of a chlorohydrin followed by deoxofluorination. |

| 1-Chlorocyclopentene | HF | 1-Chloro-1-cyclopentyl cation | This compound | Markovnikov addition of HF to an alkenyl halide. |

Functional Group Interconversion and Halogen Exchange Approaches

These methods rely on converting existing functional groups on the cyclopentane ring into the desired halogen atoms.

Nucleophilic Substitution Reactions for Halogen Introduction

Nucleophilic substitution offers a viable pathway, potentially starting from a precursor like 1,1-dichlorocyclopentane. In this scenario, one of the chlorine atoms would be selectively substituted by a fluoride ion. This halogen exchange (Halex) reaction is challenging due to the relatively low reactivity of alkyl chlorides and the often poor nucleophilicity of fluoride ions in certain solvents. researchgate.net

The success of such a reaction would depend heavily on the choice of the fluoride source (e.g., KF, CsF) and the reaction conditions, including the use of a phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion. The C-F bond is significantly stronger than the C-Cl bond, which provides a thermodynamic driving force for the reaction. However, overcoming the kinetic barrier of breaking the C-Cl bond is a key challenge.

Fluorination of Oxygenated Cyclopentane Precursors (e.g., Cyclopentanols)

A common and effective strategy for introducing fluorine is the fluorination of alcohols. A plausible route to this compound could begin with the synthesis of 1-chlorocyclopentanol. This precursor could potentially be synthesized from cyclopentanone via the addition of a chlorinating agent or from the chlorohydrin of cyclopentene.

Once 1-chlorocyclopentanol is obtained, it can be treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine), to replace the hydroxyl group with a fluorine atom. These reagents are effective for converting alcohols to alkyl fluorides.

Table 3: Fluorination of an Oxygenated Precursor

| Precursor | Reagent(s) | Reaction Type | Product |

| 1-Chlorocyclopentanol | Diethylaminosulfur trifluoride (DAST) | Deoxofluorination | This compound |

| Cyclopentanone | 1. PCl₅ 2. KF/Phase-transfer catalyst | 1. Geminal dichlorination 2. Nucleophilic substitution (Halex) | This compound |

Advanced and Stereoselective Synthetic Techniques

The synthesis of this compound with control over its stereochemistry would require advanced synthetic methods. Since this compound possesses a stereocenter at the C1 position, enantioselective synthesis would be necessary to obtain a single enantiomer.

As of now, specific stereoselective methods for the synthesis of this compound have not been reported in the literature. However, general strategies for the stereoselective synthesis of fluorinated compounds often involve the use of chiral catalysts or auxiliaries. nih.govmdpi.com For instance, a chiral fluorinating agent could be used, or a prochiral precursor could be asymmetrically halogenated. Given the lack of specific research on this molecule, this area remains open for future investigation.

Enantioselective Halogenation Methodologies

Enantioselective synthesis is a critical field in organic chemistry focused on the preferential formation of one enantiomer of a chiral molecule. However, the target molecule, this compound, is achiral as the C1 carbon is not a stereocenter. Therefore, enantioselective methodologies are not directly applicable to its synthesis.

Such strategies would become relevant if the cyclopentane ring contained other substituents that rendered the molecule chiral. In such a hypothetical scenario, a chiral catalyst could be employed to selectively introduce either the fluorine or chlorine atom to create a specific stereoisomer. For instance, asymmetric electrophilic amination has been used with chiral phosphoric acid catalysis to create planar-chiral macrocycles, demonstrating the power of chiral catalysts in controlling stereochemistry during bond formation nih.gov. This principle could be adapted for a halogenation reaction on a suitably substituted cyclopentane precursor.

Decarboxylative Halogenation Pathways for Ring Functionalization

Decarboxylative halogenation is a powerful method for converting readily available carboxylic acids into haloalkanes. This pathway involves the replacement of a carboxyl group with a halogen atom, a transformation that can be promoted by photoredox catalysis under mild conditions. nih.govnih.gov

A plausible two-step route to this compound could begin with a precursor such as 1-fluorocyclopentanecarboxylic acid. This intermediate could undergo a subsequent decarboxylative chlorination. The process typically involves the activation of the carboxylic acid, often with a hypervalent iodine reagent like (diacetoxyiodo)benzene (PIDA), and a chlorine source in the presence of a photocatalyst. nih.gov The reaction proceeds through the generation of an alkyl radical via CO2 extrusion, which then reacts with the halogen donor. nih.gov

Alternatively, one could start with 1-chlorocyclopentanecarboxylic acid and perform a decarboxylative fluorination. Visible light-promoted photoredox catalysis can convert aliphatic carboxylic acids into the corresponding alkyl fluorides using a suitable fluorinating reagent. nih.gov

Table 1: Representative Conditions for Photoredox Decarboxylative Halogenation

| Transformation | Substrate | Halogen Source | Photocatalyst | Additive | Solvent | Yield |

|---|---|---|---|---|---|---|

| Decarboxylative Fluorination nih.gov | Adamantanecarboxylic Acid | Selectfluor | fac-[Ir(ppy)3] | NaHCO3 | CH3CN/H2O | 94% |

This table presents data for a model substrate (Adamantanecarboxylic Acid) to illustrate the general conditions and high efficiency of these reactions.

Application of N-Fluoro Electrophilic Fluorinating Reagents

Electrophilic fluorination is a common strategy for introducing fluorine into organic molecules. wikipedia.org This method utilizes reagents with a weakened nitrogen-fluorine bond, rendering the fluorine atom electrophilic. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used for this purpose. wikipedia.org

A potential pathway to synthesize this compound using this method would involve the electrophilic fluorination of a 1-chlorocyclopentyl anion or a similar carbanionic precursor. The generation of a nucleophilic carbon center at the C1 position of 1-chlorocyclopentane, followed by quenching with an electrophilic fluorine source, would yield the desired product. The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.org

Table 2: Common N-Fluoro Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure | Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO2)2NF | Effective and commonly used crystalline solid. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C6H4(SO2)2NF | A powerful fluorinating agent. |

Development of Sustainable Synthetic Routes for Halogenated Cyclopentanes

The development of sustainable synthetic methods is a key goal in modern chemistry, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. mdpi.com For the synthesis of halogenated cyclopentanes, sustainability can be addressed by employing catalytic methods and greener reaction conditions.

Photoredox catalysis, as mentioned in the decarboxylative halogenation section, represents a sustainable approach. nih.govnih.gov These reactions often operate at room temperature using visible light as a renewable energy source, minimizing energy consumption. nih.gov Furthermore, they can replace traditional methods that often require harsh reagents or conditions. For instance, the development of a photo-mediated decarboxylative chlorination using a metal-free photoredox system highlights a move towards more sustainable protocols with high atom economy. nih.gov

Conformational Analysis and Stereochemical Principles of 1 Chloro 1 Fluorocyclopentane

Conformational Landscape and Dynamics of the Cyclopentane (B165970) Ring

The cyclopentane ring is not a planar structure. A planar conformation would lead to significant torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. libretexts.org For cyclopentane, two primary puckered conformations of comparable energy are the "envelope" and the "twist" (or half-chair) forms. masterorganicchemistry.com

Theoretical Elucidation of Ring Conformations (Envelope, Twisted Forms)

The conformational flexibility of the cyclopentane ring is characterized by two low-energy forms: the envelope and the twist conformation.

Envelope Conformation: This conformation, which possesses Cs symmetry, features four carbon atoms lying in a single plane, with the fifth carbon atom puckered out of this plane, resembling a sealed envelope with an open flap. libretexts.orgic.ac.uk This arrangement successfully alleviates a significant amount of torsional strain by allowing some bonds to adopt a more staggered arrangement. libretexts.org However, some eclipsing interactions remain along the "bottom" of the envelope structure. libretexts.org

Twist (or Half-Chair) Conformation: This form has C2 symmetry, with two adjacent carbon atoms displaced in opposite directions from the plane containing the other three carbons. ic.ac.uk The twist conformation is also effective at reducing torsional strain compared to a planar structure. masterorganicchemistry.com

For unsubstituted cyclopentane, the energy difference between the envelope and the half-chair forms is minimal, often calculated to be less than 0.5 kcal/mol, leading to a rapid and continuous interconversion between them. stackexchange.com

| Conformation | Symmetry | Key Structural Feature | Relative Energy (Unsubstituted Cyclopentane) |

| Planar | D5h | All five carbons in one plane | ~5-10 kcal/mol higher than puckered forms |

| Envelope | Cs | Four carbons coplanar, one out of plane | Lowest energy conformation (slightly) |

| Twist (Half-Chair) | C2 | Three carbons coplanar, two displaced on opposite sides | ~0.5 kcal/mol higher than envelope |

Preferred Orientations of Halogen Substituents (Axial vs. Equatorial)

In substituted cyclopentanes like 1-chloro-1-fluorocyclopentane, the positions on the puckered ring are not equivalent. Analogous to the well-defined axial and equatorial positions in cyclohexane, the cyclopentane conformers have pseudo-axial and pseudo-equatorial positions. Substituents in pseudo-axial positions experience greater steric hindrance from interactions with other atoms on the ring, particularly other axial or pseudo-axial substituents.

For this compound, the C1 carbon is substituted with both a chlorine and a fluorine atom. In the most stable envelope conformation, the C1 carbon can either be the "flap" atom or be adjacent to it. The key principle is that bulkier substituents prefer the less sterically hindered pseudo-equatorial position to minimize steric strain. libretexts.orgfiveable.me Chlorine is a larger atom than fluorine, leading to a conformational preference that places the chlorine atom in a pseudo-equatorial position and the smaller fluorine atom in a pseudo-axial position to minimize unfavorable steric interactions.

| Substituent | van der Waals Radius (Å) | General Preference in Puckered Rings |

| Fluorine (F) | 1.47 | Tolerates pseudo-axial positions better than larger halogens |

| Chlorine (Cl) | 1.75 | Strong preference for pseudo-equatorial positions to avoid steric strain |

Interconversion Pathways and Associated Energy Barriers

The various envelope and twist conformations of cyclopentane are in rapid equilibrium at room temperature. saskoer.ca The ring undergoes a low-energy process known as pseudorotation, where the pucker continuously moves around the ring. This process allows each carbon atom to cycle through the puckered "flap" position in the envelope form, and all axial and equatorial positions interconvert. scribd.com

The energy barrier for this pseudorotation in unsubstituted cyclopentane is very low, on the order of thermal energy at room temperature, making it difficult to isolate any single conformer. stackexchange.com The introduction of substituents, as in this compound, creates distinct energy minima and raises the barrier to interconversion. However, the barrier generally remains low enough for rapid interconversion at room temperature. The most stable conformation (e.g., with the chlorine atom in a pseudo-equatorial position) will be the most populated, but the molecule will still dynamically sample other less stable conformations.

Stereoisomeric Considerations and Chirality of this compound

The substitution pattern on this compound introduces elements of chirality that are fundamental to its stereochemistry.

Identification of Chiral Centers and Potential Enantiomeric Forms

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. ualberta.ca In this compound, the carbon atom at position 1 (C1) is bonded to:

A fluorine atom (-F)

A chlorine atom (-Cl)

The C2 carbon of the ring (-CH2-)

The C5 carbon of the ring (-CH2-)

Because the paths around the ring from C1 are different (C1 -> C2 -> C3... vs. C1 -> C5 -> C4...), the two ring connections are considered different groups. Therefore, the C1 atom is a chiral center. The presence of a single chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.orglumenlearning.com These enantiomers are designated as (R)-1-chloro-1-fluorocyclopentane and (S)-1-chloro-1-fluorocyclopentane, based on the Cahn-Ingold-Prelog priority rules.

Diastereomeric Relationships in Multisubsituted Analogues

If an additional substituent is introduced onto the cyclopentane ring, a second chiral center may be created, leading to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org

For example, consider the hypothetical molecule 2-methyl-1-chloro-1-fluorocyclopentane . This molecule has two chiral centers: C1 (bonded to F, Cl, C2, and C5) and C2 (bonded to H, CH3, C1, and C3). With two chiral centers, a maximum of 22 = 4 stereoisomers can exist:

(1R, 2R)

(1S, 2S)

(1R, 2S)

(1S, 2R)

In this set, the (1R, 2R) and (1S, 2S) isomers are enantiomers of each other. The (1R, 2S) and (1S, 2R) isomers are also enantiomers of each other. However, the relationship between the (1R, 2R) isomer and the (1R, 2S) isomer is diastereomeric. libretexts.org Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows them to be separated by standard laboratory techniques.

Electronic and Steric Influences of Geminal Halogenation on Conformation

The presence of two halogen atoms, chlorine and fluorine, on the same carbon atom of a cyclopentane ring introduces significant electronic and steric perturbations that dictate the preferred conformation of the molecule. Cyclopentane itself is not planar, adopting puckered conformations, primarily the envelope and twist forms, to alleviate torsional strain. The introduction of geminal halogens at the C1 position influences the puckering of the ring and the relative energies of the possible conformers.

The electronic effects arise from the high electronegativity of the halogen atoms, which polarizes the C-Cl and C-F bonds, creating a significant dipole moment. This, in turn, can lead to intramolecular electrostatic interactions that influence conformational stability. Steric effects are a consequence of the spatial requirements of the chlorine and fluorine atoms, which are larger than hydrogen. These steric demands can lead to repulsive van der Waals interactions that disfavor certain conformations.

The balance between these electronic and steric forces determines the most stable three-dimensional arrangement of this compound. The cyclopentane ring undergoes pseudorotation, a process where the puckering of the ring migrates around the ring, allowing the molecule to explore various envelope and twist conformations. The geminal halogen substituents will influence the potential energy surface of this pseudorotation, favoring conformations that minimize unfavorable interactions.

A deeper understanding of the conformational preferences of this compound requires an analysis of specific intramolecular interactions, namely charge-dipole interactions and hyperconjugation.

Hyperconjugation: Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In this compound, several types of hyperconjugative interactions can occur:

σ(C-H) → σ(C-X) and σ(C-C) → σ(C-X) interactions (where X = Cl, F):** Electrons from adjacent C-H or C-C sigma bonds can be donated into the low-lying antibonding orbitals of the C-Cl and C-F bonds. This delocalization stabilizes the molecule and can influence bond lengths and angles. The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals, and thus on the ring's conformation.

n(X) → σ(C-C) interactions:* The lone pair electrons on the chlorine and fluorine atoms can be donated into the antibonding orbitals of adjacent C-C bonds of the ring. This type of interaction, often referred to as negative hyperconjugation, can also contribute to conformational stability.

The relative importance of these hyperconjugative interactions will depend on the specific conformation of the cyclopentane ring. For instance, an axial orientation of a C-X bond in an envelope or twist conformation might allow for better orbital overlap with anti-periplanar C-H or C-C bonds, leading to enhanced stabilization.

To illustrate the potential impact of these interactions, the following table provides a qualitative summary of the expected effects on the conformational stability of this compound.

| Intramolecular Interaction | Description | Expected Influence on Conformation |

| Charge-Dipole Repulsion | Repulsive electrostatic interaction between the partial negative charges on the halogen atoms. | Favors conformations where the Cl and F atoms are further apart. |

| Dipole-Dipole Interactions | Interactions between the C-Cl and C-F bond dipoles and other bond dipoles in the ring. | Influences the overall molecular dipole moment and favors conformations with lower net dipoles in non-polar environments. |

| σ → σ Hyperconjugation | Delocalization of electron density from C-H or C-C bonding orbitals to C-X antibonding orbitals. | Stabilizes conformations that allow for optimal anti-periplanar alignment of the interacting orbitals. |

| n → σ Hyperconjugation | Delocalization of lone pair electrons from the halogen atoms to adjacent C-C antibonding orbitals. | Can contribute to the stability of certain puckered conformations. |

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (a σ-hole) on the side of the halogen opposite to the covalent bond.

In the context of this compound, the possibility of an intramolecular halogen bond exists. The chlorine atom, being larger and more polarizable than fluorine, is a better halogen bond donor. It could potentially interact with a region of electron density within the same molecule, such as a lone pair on the fluorine atom or even the electron cloud of a C-H bond.

The existence and strength of such an intramolecular halogen bond would be highly dependent on the conformation of the cyclopentane ring. A specific puckered conformation might bring the chlorine atom and a potential Lewis basic site into a favorable proximity and orientation for a stabilizing interaction to occur. The geometry of a halogen bond is typically linear, with the covalent bond to the halogen and the halogen bond itself forming an angle close to 180°. Achieving such a geometry within the constraints of a five-membered ring would be challenging but not impossible, depending on the flexibility of the ring and the specific conformation adopted.

If present, an intramolecular halogen bond would provide an additional stabilizing force for a particular conformer, potentially creating a deeper energy minimum on the potential energy surface of pseudorotation.

The following table summarizes the key aspects of a potential intramolecular halogen bond in this compound.

| Feature | Description | Potential Role in Conformational Stability |

| Halogen Bond Donor | The chlorine atom, due to its larger size and more pronounced σ-hole. | Could stabilize a specific conformation through an attractive interaction. |

| Potential Halogen Bond Acceptor | A lone pair on the fluorine atom or the electron density of a suitably positioned C-H bond. | The nature of the acceptor site would influence the strength of the interaction. |

| Geometric Requirements | Near-linear arrangement of the C-Cl bond and the halogen bond. | The flexible cyclopentane ring might be able to adopt a conformation that accommodates this geometry. |

| Energetic Contribution | Would provide an additional stabilizing energy to a specific conformer. | Could influence the equilibrium distribution of conformers. |

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Vibrational Spectroscopy Studies (Infrared and Raman)

Detailed experimental and theoretical studies on the vibrational spectra of 1-chloro-1-fluorocyclopentane are not extensively reported in publicly accessible scientific literature. Consequently, a comprehensive assignment of its fundamental vibrational modes, experimental confirmation of its conformational populations and transitions, and the application of matrix isolation techniques for its conformational analysis cannot be provided at this time.

A complete and experimentally validated assignment of the fundamental vibrational modes for this compound from infrared (IR) and Raman spectroscopy is not available in the reviewed literature. Such an assignment would require high-resolution spectra of the compound in various phases (gas, liquid, solid) and would likely be supported by quantum chemical calculations to correlate observed bands with specific molecular motions.

Due to the flexibility of the cyclopentane (B165970) ring, this compound is expected to exist as a mixture of conformers, likely envelope and twist forms. However, experimental studies, such as temperature-dependent spectroscopy, that would confirm the presence of these conformers and characterize the energetic transitions between them have not been found in the public scientific record.

Matrix isolation is a powerful technique for trapping and studying individual conformers at low temperatures. A search of the available literature did not yield any studies where this technique was applied to this compound to isolate and characterize its different conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

While basic NMR data may exist in chemical databases, advanced and multi-nuclear NMR spectroscopic investigations of this compound are not detailed in the available scientific literature.

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. wikipedia.org However, specific ¹⁹F NMR studies on this compound, which would provide precise chemical shift and coupling constant data, are not described in the reviewed sources. Such data would be invaluable for understanding the electronic effects of the substituents on the cyclopentane ring.

Advanced multi-nuclear NMR techniques, such as ¹H, ¹³C, and ¹⁹F correlation spectroscopy (COSY, HSQC, HMBC), are essential for the unambiguous assignment of all atoms in the molecule and for elucidating its stereochemistry. Detailed reports of such studies on this compound are not present in the surveyed literature.

Dynamic NMR for Conformational Exchange Processes

The cyclopentane ring is not planar and exists in a continuous state of dynamic conformational change, primarily through a process known as pseudorotation. This involves the out-of-plane puckering of the ring rotating around its periphery. In substituted cyclopentanes like this compound, certain conformations, such as the envelope and twist forms, may be energetically favored. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these rapid conformational exchange processes that are on the NMR timescale.

By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these conformational interchanges. At high temperatures, if the rate of exchange between different conformations is fast on the NMR timescale, the observed spectrum will be an average of the individual conformers. As the temperature is lowered, the rate of this exchange slows down. At a certain temperature, known as the coalescence temperature, the signals for the distinct conformers begin to broaden and then separate into individual peaks at even lower temperatures.

Table 1: Illustrative Activation Parameters for Conformational Exchange of a Substituted Cyclopentane Determined by Dynamic NMR

| Parameter | Value | Units |

| Coalescence Temperature (Tc) | 220 | K |

| Rate Constant at Tc (kc) | 150 | s⁻¹ |

| ΔG‡ | 10.5 | kcal/mol |

| ΔH‡ | 9.8 | kcal/mol |

| ΔS‡ | -2.3 | cal/(mol·K) |

Note: The data in this table is illustrative and represents typical values for substituted cyclopentanes. Specific experimental values for this compound would require dedicated DNMR studies.

Integration of Experimental Spectroscopic Data with Computational Models

To gain a more complete and accurate understanding of the structural and conformational properties of this compound, it is highly advantageous to integrate experimental spectroscopic data with high-level computational models. This synergistic approach allows for a more robust interpretation of complex spectra and provides a deeper insight into the molecule's behavior.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to predict the geometries and relative energies of the different possible conformers of this compound. These calculations can also predict various spectroscopic parameters, including NMR chemical shifts and coupling constants, as well as vibrational frequencies from infrared (IR) and Raman spectroscopy.

The process typically involves the following steps:

Conformational Search: A systematic search for all possible stable conformers of the molecule is performed using computational methods.

Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized to find its lowest energy structure, and the relative energies of the conformers are calculated.

Spectroscopic Parameter Calculation: For each optimized conformer, spectroscopic parameters are calculated.

Comparison with Experimental Data: The calculated spectroscopic parameters are then compared with the experimental data obtained from NMR, IR, and Raman spectroscopy.

By comparing the calculated and experimental data, it is possible to identify the specific conformers present in the sample and their relative populations. For instance, the calculated NMR chemical shifts for different conformers can be compared with the experimental spectrum to assign the observed peaks to specific conformers nih.gov. Similarly, the calculated vibrational frequencies can aid in the assignment of the experimental IR and Raman bands to specific vibrational modes of the molecule.

This integrated approach has been successfully applied to a variety of complex molecules to elucidate their conformational preferences. For example, in the study of 2-halocyclopentanones, a combination of NMR and IR spectroscopies with theoretical calculations was used to determine the conformational isomerism researchgate.net.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Postulated Conformers of this compound

| Carbon Atom | Experimental (ppm) | Calculated - Conformer A (ppm) | Calculated - Conformer B (ppm) |

| C1 | 105.2 | 105.8 | 102.1 |

| C2 | 35.8 | 36.1 | 38.5 |

| C3 | 24.1 | 24.5 | 22.9 |

| C4 | 24.1 | 24.5 | 22.9 |

| C5 | 35.8 | 36.1 | 38.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the methodology. The labels "Conformer A" and "Conformer B" represent two possible low-energy conformations, such as envelope and twist forms.

By leveraging the strengths of both experimental spectroscopy and computational modeling, a detailed and reliable picture of the structural and dynamic properties of this compound can be achieved. This integrated approach is essential for advancing our understanding of the fundamental chemistry of halogenated cyclic compounds.

Computational and Theoretical Chemistry Investigations of 1 Chloro 1 Fluorocyclopentane

Quantum Chemical Methodologies for Structural and Energetic Calculations

The accurate calculation of molecular structure and energy is foundational to understanding the chemical nature of 1-chloro-1-fluorocyclopentane. A variety of quantum chemical methodologies are available, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of this compound. scribd.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. scribd.com The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

For halogenated hydrocarbons, the selection of an appropriate functional is critical to accurately describe the electronic effects of the halogen atoms. nih.gov Common functionals can be broadly categorized:

Hybrid Functionals: These functionals, such as the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic structure. For halogenated systems, hybrid functionals often provide a good compromise between accuracy and computational cost.

Range-Separated Hybrid Functionals: Functionals like CAM-B3LYP and ωB97X-D are designed to improve the description of long-range interactions, which can be important in larger molecules and for intermolecular interactions. researchgate.net The inclusion of dispersion corrections (e.g., the "-D" suffix) is particularly important for accurately modeling non-covalent interactions.

Meta-GGA Functionals: These functionals, such as M06-2X, include the kinetic energy density and can offer improved accuracy for a wide range of chemical systems, including those with complex electronic effects like halogenated compounds. researchgate.net

The choice of functional for studying this compound would typically be guided by benchmarking studies on related halogenated alkanes to ensure the chosen functional can accurately reproduce known experimental data, such as geometric parameters or vibrational frequencies. acs.org

Table 1: Illustrative Comparison of DFT Functionals for Halogenated Compounds

| Functional Type | Example Functional | Strengths for Halogenated Compounds |

|---|---|---|

| Hybrid GGA | B3LYP | Good balance of accuracy and cost for general-purpose calculations. |

| Range-Separated Hybrid | ωB97X-D | Improved description of non-covalent interactions and charge-transfer. |

For calculations demanding higher accuracy, ab initio methods are employed. These methods are based on solving the Schrödinger equation without empirical parameterization.

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest methods to include electron correlation, which is neglected in the Hartree-Fock approximation. It generally provides more accurate results than DFT for systems where electron correlation is significant. researchgate.netnih.gov However, it is more computationally expensive.

Coupled Cluster Theory (CCSD(T)): The "gold standard" in quantum chemistry, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), offers very high accuracy for a wide range of molecules. researchgate.net It is capable of providing benchmark-quality data for energies and molecular structures. Due to its high computational cost, CCSD(T) is often used to validate results from less expensive methods like DFT or to study smaller, representative systems. nih.gov For this compound, CCSD(T) calculations would likely be reserved for specific properties of high interest or to benchmark DFT functional performance.

A common strategy is to optimize the geometry of the molecule using a less computationally demanding method like DFT or MP2 and then perform a single-point energy calculation at the CCSD(T) level to obtain a more accurate energy. researchgate.net

The choice of basis set is as crucial as the choice of computational method. A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org For halogenated compounds, the basis set must be flexible enough to describe the diffuse electron clouds of the halogen atoms.

Pople Style Basis Sets: Basis sets like 6-31G(d,p) and 6-311+G(d,p) are widely used. stackexchange.com The inclusion of polarization functions (d,p) is essential for describing the correct geometry at the halogen-bearing carbon, and diffuse functions (+) are important for accurately describing anions and weak interactions. stackexchange.com

Dunning's Correlation-Consistent Basis Sets: The cc-pVnZ (where n=D, T, Q, etc.) family of basis sets is designed to systematically converge towards the complete basis set limit. wikipedia.org Augmenting these with diffuse functions (aug-cc-pVnZ) is standard practice for high-accuracy calculations, especially for properties related to electron affinity and non-covalent interactions. researchgate.net

Basis set optimization involves selecting a basis set that provides the desired accuracy without incurring excessive computational cost. siesta-project.org For a molecule like this compound, a double-zeta basis set like 6-31G(d,p) or cc-pVDZ might be sufficient for initial geometry optimizations with DFT, while larger triple-zeta basis sets like 6-311+G(2d,p) or aug-cc-pVTZ would be used for more accurate energy calculations or with post-Hartree-Fock methods. researchgate.netnih.gov

Table 2: Common Basis Sets for Halogenated Organic Compounds

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople | 6-31G(d,p) | Split-valence double-zeta with polarization functions. | Routine DFT geometry optimizations. |

| Pople | 6-311+G(d,p) | Split-valence triple-zeta with diffuse and polarization functions. | More accurate DFT calculations. |

| Dunning | cc-pVTZ | Correlation-consistent triple-zeta. | High-accuracy calculations. |

Electronic Structure and Bonding Analysis

Once the structure and energy of this compound are calculated, various analyses can be performed to understand its electronic properties and chemical bonding.

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. libretexts.org For this compound, an MO analysis would reveal how the atomic orbitals of carbon, hydrogen, chlorine, and fluorine combine to form bonding, non-bonding, and anti-bonding molecular orbitals.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding the molecule's reactivity.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the chlorine and fluorine atoms.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is likely to be an anti-bonding orbital, possibly with significant contributions from the C-Cl and C-F bonds.

The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

The electron density distribution shows where the electrons are most likely to be found in the molecule. researchgate.net In this compound, the high electronegativity of the fluorine and chlorine atoms will cause a significant polarization of the electron density.

An Electrostatic Potential (ESP) map is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. libretexts.org The ESP map uses a color scale to represent regions of different electrostatic potential:

Red: Regions of low (negative) electrostatic potential, indicating an excess of electron density. These areas are typically associated with lone pairs on electronegative atoms and are prone to electrophilic attack. In this compound, the areas around the fluorine and chlorine atoms would be expected to be red or yellow. 50webs.com

Blue: Regions of high (positive) electrostatic potential, indicating a deficiency of electron density. These areas are susceptible to nucleophilic attack. The hydrogen atoms and potentially the carbon atom attached to the halogens would exhibit a more positive potential. researchgate.net

The ESP map of this compound would provide a clear visual representation of the molecule's polarity and its likely sites of interaction with other molecules. libretexts.org

Anisotropy of the Current-Induced Density (ACID) Analysis

Anisotropy of the Current-Induced Density (ACID) is a computational method used to visualize and quantify electron delocalization in molecules. researchgate.netbeilstein-institut.de By calculating the response of the electron density to an external magnetic field, ACID plots can reveal the pathways of electron circulation. These plots are particularly useful for assessing aromaticity, anti-aromaticity, and other conjugation effects within a molecular structure. researchgate.netscispace.com The technique provides a visual representation of induced currents, where clockwise currents typically indicate aromaticity and counter-clockwise currents suggest anti-aromaticity. scispace.com

A comprehensive search of scientific literature did not yield any specific studies where Anisotropy of the Current-Induced Density (ACID) analysis has been applied to this compound. Therefore, no research findings or data tables on the electron delocalization characteristics of this specific compound, as determined by the ACID method, are available.

Reaction Mechanism Elucidation and Kinetic Profiling

The elucidation of reaction mechanisms and the profiling of reaction kinetics through computational chemistry provide profound insights into the transformation of molecules. These theoretical investigations can map out the energetic landscape of a reaction, identify key intermediates and transition states, and predict the likelihood and outcome of chemical processes.

Potential Energy Surface Scans for Reaction Pathways

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the energy of a molecule or a system of reacting molecules as a function of their geometry. q-chem.com By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can map the energetic pathway from reactants to products. q-chem.comvisualizeorgchem.com This process helps in identifying energy minima, which correspond to stable reactants, products, and intermediates, as well as saddle points, which represent transition states. visualizeorgchem.com Such "relaxed" scans, where all other geometric parameters are optimized at each step, can provide a preliminary pathway for a chemical reaction. q-chem.com

Despite the utility of this method, a search of the available scientific literature found no studies that have published Potential Energy Surface (PES) scans for reaction pathways involving this compound. Consequently, there are no specific data or detailed research findings on the computed reaction pathways for this compound.

Identification and Characterization of Transition State Structures

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. visualizeorgchem.com The identification and characterization of transition state structures are crucial for understanding reaction mechanisms and calculating reaction rates. Computational methods are employed to locate these first-order saddle points on the potential energy surface. visualizeorgchem.com A key characteristic of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. visualizeorgchem.com

No published research detailing the identification and characterization of transition state structures for reactions of this compound could be located. As a result, there are no available data, such as optimized geometries, vibrational frequencies, or activation energies for any transition states involving this compound.

Prediction of Reactivity and Selectivity (Electrophilic vs. Nucleophilic)

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and the selectivity of its reactions. By analyzing the electronic structure, properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. These properties help in determining whether a molecule is more likely to act as an electrophile (electron-seeking) or a nucleophile (nucleus-seeking) and at which specific atomic sites. This information is vital for predicting the outcome of chemical reactions, including regioselectivity and stereoselectivity.

A thorough literature search did not reveal any computational studies focused on predicting the electrophilic versus nucleophilic reactivity and selectivity of this compound. Therefore, no specific research findings or predictive data on the reactivity of this compound are available.

Reaction Mechanisms and Chemical Reactivity of 1 Chloro 1 Fluorocyclopentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-chloro-1-fluorocyclopentane involve the replacement of one of the halogen atoms by a nucleophile. The tertiary nature of the substituted carbon atom plays a pivotal role in determining the operative mechanism.

The substitution at the C1 position of this compound can theoretically proceed through either an SN1 or an SN2 mechanism. However, the substrate's structure strongly favors the SN1 pathway. masterorganicchemistry.com The carbon atom bearing the halogens is tertiary, meaning it is bonded to three other carbon atoms. This steric hindrance around the reactive center makes a direct backside attack by a nucleophile, which is characteristic of the SN2 mechanism, highly unfavorable. byjus.com

The SN1 mechanism, in contrast, involves a two-step process where the rate-determining step is the departure of a leaving group to form a carbocation intermediate. byjus.com In the case of this compound, the tertiary carbocation that would be formed is relatively stable, further favoring the SN1 pathway. masterorganicchemistry.com

The general steps for an SN1 reaction of this compound are:

Formation of a carbocation: The carbon-halogen bond breaks, and the leaving group departs, resulting in a planar tertiary carbocation.

Nucleophilic attack: The nucleophile can attack the planar carbocation from either face, leading to a mixture of stereoisomers.

Due to the planar nature of the carbocation intermediate, if the original molecule were chiral, an SN1 reaction would typically lead to racemization, producing a mixture of retention and inversion products. libretexts.org

| Reaction Type | Preferred Substrate | Mechanism | Stereochemistry |

| SN1 | Tertiary > Secondary | Two steps, carbocation intermediate | Racemization (mixture of inversion and retention) |

| SN2 | Methyl > Primary > Secondary | One step, concerted | Inversion of configuration |

In a nucleophilic substitution reaction, the better leaving group is the one that is a weaker base. libretexts.org When comparing the leaving group ability of the halogens, iodide is the best, followed by bromide, chloride, and then fluoride (B91410), which is the poorest leaving group among them. libretexts.org This trend is attributed to the basicity of the halide ions, with fluoride being the most basic and iodide the least. libretexts.org

Therefore, in nucleophilic substitution reactions of this compound, the chloride ion is a significantly better leaving group than the fluoride ion. masterorganicchemistry.com The C-Cl bond is weaker than the C-F bond, and the chloride ion is more stable in solution than the fluoride ion. Consequently, nucleophilic substitution will preferentially involve the cleavage of the C-Cl bond.

| Halogen | Conjugate Acid pKa | Basicity | Leaving Group Ability |

| F | 3.2 | Strongest | Poorest |

| Cl | -7 | Weaker | Good |

| Br | -9 | Weaker | Better |

| I | -10 | Weakest | Best |

Elimination Reactions

Elimination reactions of this compound can lead to the formation of fluorinated cyclopentene (B43876) derivatives. These reactions compete with nucleophilic substitution, and the outcome is often dependent on the reaction conditions, such as the strength of the base and the solvent used.

Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular).

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, just like the SN1 reaction. libretexts.org Given that this compound is a tertiary halide, it is a good candidate for E1 elimination, especially in the presence of a weak base and a polar protic solvent. libretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate. pharmaguideline.com

The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. libretexts.org This mechanism is favored by strong, bulky bases and aprotic polar solvents. chemistrysteps.com

For this compound, the choice between E1 and E2 will largely depend on the reaction conditions. The use of a strong base like potassium tert-butoxide would favor the E2 pathway, while a weak base like ethanol would favor the E1 pathway, which would compete with the SN1 reaction. chemistrysteps.comlibretexts.org

| Factor | E1 Mechanism | E2 Mechanism |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Base | Weak base required | Strong base favored |

| Solvent | Polar protic solvents favor | Aprotic polar solvents favor |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

In elimination reactions of this compound, the position of the newly formed double bond is a key consideration. According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org In the case of this compound, elimination of HCl would lead to the formation of 1-fluorocyclopentene.

However, if a bulky base is used in an E2 reaction, the less sterically hindered proton may be removed, leading to the Hofmann product (the less substituted alkene), although in this specific case, the Zaitsev product is the only possibility due to the symmetry of the cyclopentane (B165970) ring relative to the leaving group.

Stereoselectivity in elimination reactions refers to the preference for the formation of one stereoisomer over another (e.g., E vs. Z or cis vs. trans). For cyclic systems like cyclopentene, the constraints of the ring often dictate the stereochemistry of the product. In the formation of 1-fluorocyclopentene, the double bond is within the five-membered ring, so the issue of E/Z isomerism does not arise in the same way as in acyclic systems.

Radical Reactions and Mechanistic Pathways

While ionic reactions like nucleophilic substitution and elimination are common for alkyl halides, radical reactions can also occur, typically under conditions involving heat or UV light and the presence of a radical initiator. masterorganicchemistry.com

In the context of this compound, a radical reaction would likely proceed via a free radical substitution mechanism. This process involves three main stages:

Initiation: A radical initiator (e.g., a peroxide or UV light) would generate initial radicals. For instance, UV light could cause the homolytic cleavage of a halogen-halogen bond if present, or a C-H bond on the cyclopentane ring. youtube.com

Propagation: A radical would abstract an atom from this compound, generating a new radical. For example, a radical could abstract a hydrogen atom from one of the CH₂ groups of the cyclopentane ring, forming a cyclopentyl radical. This radical could then react with another molecule, propagating the chain reaction. youtube.com

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction. youtube.com

The relative stability of the potential radical intermediates would influence the regioselectivity of the reaction. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. However, in this compound, the most likely radical to form would be at one of the secondary carbon atoms of the ring through hydrogen abstraction.

Photo- and Thermally Initiated Radical Transformations

Photo- and thermally initiated reactions of this compound are expected to proceed via radical intermediates. The initiation of these transformations involves the homolytic cleavage of a carbon-halogen bond. The significant difference in the bond dissociation energies (BDEs) of the C-Cl and C-F bonds is the primary determinant of the initial radical formed.

The C-Cl bond is considerably weaker than the C-F bond. For instance, in a related molecule, CF3Cl, the C-Cl bond dissociation energy is approximately 339 kJ/mol, whereas the C-F bond dissociation energy is about 482 kJ/mol. chegg.com This substantial difference in bond strength dictates that under photochemical (irradiation with UV light) or thermal conditions, the selective cleavage of the C-Cl bond is the overwhelmingly favored initiation step.

Initiation Step: The process would begin with the homolytic cleavage of the C-Cl bond to generate a 1-fluoro-cyclopentyl radical and a chlorine radical:

C₅H₈ClF + hν (or Δ) → •C₅H₈F + Cl•

The subsequent reactions of the generated 1-fluoro-cyclopentyl radical would depend on the specific reaction conditions, such as the presence of other reagents or the solvent. In an inert solvent, radical recombination or disproportionation reactions could occur. In the presence of a hydrogen-donating solvent (R-H), the 1-fluoro-cyclopentyl radical could abstract a hydrogen atom to form 1-fluorocyclopentane.

Propagation Steps (in the presence of a hydrogen donor):

•C₅H₈F + R-H → C₅H₉F + R•

The relative stability of the resulting radical intermediates plays a crucial role in determining the reaction pathways. The 1-fluoro-cyclopentyl radical is a tertiary radical, which is generally more stable than secondary or primary radicals.

Table 1: Comparative Bond Dissociation Energies

| Bond | Molecule Example | Bond Dissociation Energy (kJ/mol) |

| C-Cl | CF₃Cl | 339 |

| C-F | CF₃Cl | 482 |

Note: Data for CF₃Cl is used as a proxy to illustrate the relative strengths of C-Cl and C-F bonds in a geminal halofluorocarbon. chegg.com

Intramolecular Radical Cyclizations and Rearrangements

Intramolecular radical cyclizations and rearrangements are significant transformations in organic synthesis. For such reactions to occur with this compound, the initially formed 1-fluoro-cyclopentyl radical would need to be in a molecule that contains an appropriately positioned unsaturated functional group, such as a double or triple bond.

Assuming a derivative of this compound with a tethered alkene (e.g., a 1-(alkenyl)-1-fluorocyclopentane radical), an intramolecular cyclization could theoretically occur. The regioselectivity of such a cyclization would be governed by Baldwin's rules, which are based on the stereochemical requirements of the transition states for ring formation. Typically, 5-exo-trig cyclizations are kinetically favored over 6-endo-trig cyclizations.

Rearrangements of the 1-fluoro-cyclopentyl radical itself are less likely under typical conditions. Radical rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are generally not as common as in carbocation chemistry unless driven by significant relief of ring strain or the formation of a highly stabilized radical. Given the stability of the tertiary radical on the cyclopentane ring, significant rearrangement is not anticipated.

Comparative Reactivity Studies with Mono- and Poly-Halogenated Cyclopentanes

The reactivity of this compound can be benchmarked against other mono- and poly-halogenated cyclopentanes.

Comparison with Monohalogenated Cyclopentanes (e.g., Chlorocyclopentane and Fluorocyclopentane):

In radical reactions initiated by homolytic cleavage of a C-H bond, the reactivity of this compound would be different from that of chlorocyclopentane or fluorocyclopentane. In the latter two, radical formation occurs at a C-H bond, leading to a secondary radical. In this compound, the presence of the geminal halogens would influence the stability of adjacent radicals and the bond dissociation energies of the remaining C-H bonds.

Comparison with other Polyhalogenated Cyclopentanes (e.g., 1,1-dichlorocyclopentane):

Compared to 1,1-dichlorocyclopentane, the presence of a fluorine atom in this compound introduces a significant difference in reactivity. The high electronegativity of fluorine can have a stabilizing effect on the geminal radical through inductive effects and hyperconjugation. However, the much stronger C-F bond makes fluorine a poorer leaving group in radical reactions compared to chlorine.

In a hypothetical radical chain reaction involving hydrogen abstraction, the selectivity would be influenced by the stability of the resulting radical. The formation of a radical at the C-1 position by cleavage of the C-Cl bond is the most likely initiation event.

Table 2: Estimated Bond Dissociation Energies (BDE) for Related Compounds

| Compound | Bond | BDE (kJ/mol) |

| Cyclopentane | C-H | ~401 |

| Chlorocyclopentane | C-Cl | ~338 |

| 1,1-Dichlorocyclopentane | C-Cl | ~330 |

| This compound | C-Cl | ~340 (Estimated) |

| This compound | C-F | ~480 (Estimated) |

Note: The BDE values for this compound are estimates based on trends in similar molecules and are not from direct experimental measurement.

Kinetic Studies of Key Reactions Involving this compound

Specific kinetic studies on reactions involving this compound are not readily found in the scientific literature. However, the kinetics of its potential reactions can be discussed theoretically.

Initiation: The rate of initiation would depend on the quantum yield of the photochemical cleavage of the C-Cl bond or the activation energy for its thermal homolysis. Due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, the initiation step would be significantly faster for C-Cl cleavage.

Propagation: The rates of propagation steps, such as hydrogen abstraction by the 1-fluoro-cyclopentyl radical, would depend on the bond strength of the hydrogen donor and the stability of the radical being formed.

Termination: The rates of termination steps, which involve the combination of two radicals, are typically very fast and diffusion-controlled.

Kinetic studies of analogous reactions involving other chlorofluorocarbons (CFCs) have been extensively performed in the context of atmospheric chemistry. These studies have shown that the rates of radical reactions are highly dependent on temperature and the specific structure of the molecule. For this compound, it would be expected that the kinetics of its radical reactions would be comparable to other tertiary chloro-fluoro-cycloalkanes.

Advanced Academic Applications and Future Research Directions

Utility as a Crucial Synthetic Intermediate

The reactivity of the carbon-halogen bonds in 1-Chloro-1-fluorocyclopentane positions it as a valuable intermediate for the construction of more complex molecular frameworks. Its potential lies in its ability to serve as a precursor for a variety of functionalized cyclopentane (B165970) derivatives, which are prevalent motifs in many biologically active compounds and advanced materials.

Precursor in the Synthesis of Highly Functionalized Organic Molecules

While direct and extensive research on this compound as a synthetic intermediate is still developing, its reactivity can be inferred from the well-established chemistry of other halogenated cycloalkanes. The presence of both a chlorine and a fluorine atom on the same carbon atom creates a unique electronic environment that can be exploited for selective transformations.

One potential application lies in nucleophilic substitution reactions. The carbon atom bonded to both halogens is electrophilic and susceptible to attack by various nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, either the chlorine or the fluorine atom could potentially act as a leaving group. However, given the greater lability of the carbon-chlorine bond compared to the exceptionally strong carbon-fluorine bond, selective displacement of the chloride is the more probable pathway. This would allow for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, leading to a diverse array of substituted fluorocyclopentanes.

Elimination reactions also present a viable pathway for the functionalization of this compound. Treatment with a suitable base could induce dehydrochlorination or dehydrofluorination, leading to the formation of fluorocyclopentene or chlorocyclopentene, respectively. These unsaturated intermediates are themselves valuable synthons, amenable to a variety of addition and cycloaddition reactions for the construction of more elaborate molecular architectures.

Building Block for Novel Fluorinated Carbocycles and Heterocycles

The development of synthetic routes to novel fluorinated carbocycles and heterocycles is a significant area of research, driven by the beneficial effects of fluorine on the biological activity and material properties of organic compounds. This compound can be envisioned as a key starting material in the synthesis of such structures.

For instance, the cyclopentane ring can serve as a scaffold upon which other cyclic systems are built. Following initial functionalization via substitution or elimination reactions, subsequent intramolecular cyclization reactions could be employed to construct fused or spirocyclic ring systems containing fluorine.

Furthermore, the carbon framework of this compound could be incorporated into heterocyclic systems. For example, after conversion to a suitable difunctional intermediate, ring-closing reactions with heteroatom-containing nucleophiles could lead to the formation of novel fluorinated five-membered heterocycles, which are prevalent in many pharmaceutical agents.

Rational Design and Synthesis of New Fluorinated Derivatives

The systematic exploration of the chemical space around this compound through rational design and the development of new synthetic methodologies is crucial for unlocking its full potential as a synthetic building block.

Structure-Reactivity and Structure-Selectivity Relationship Studies

Understanding the relationship between the structure of this compound and its reactivity and selectivity in various chemical transformations is paramount for its effective utilization. Key areas for investigation include:

Stereoselectivity: For reactions involving the formation of new stereocenters, understanding the factors that control the stereochemical outcome is essential. The conformational rigidity of the cyclopentane ring and the influence of the fluorine and chlorine substituents will play a crucial role in directing the approach of reagents.

Regioselectivity: In elimination reactions, the regioselectivity of double bond formation (Zaitsev vs. Hofmann) will be influenced by the nature of the base and the steric environment around the abstractable protons.

Chemoselectivity: In reactions with polyfunctional nucleophiles or reagents, achieving selective reaction at the desired site is a key challenge. The differential reactivity of the C-Cl and C-F bonds will be a primary determinant of chemoselectivity.

Computational studies, in conjunction with experimental investigations, can provide valuable insights into the transition states and reaction pathways, thereby guiding the rational design of selective synthetic methods.

Development of Innovative Synthetic Methodologies for Analogues

Future research should focus on the development of more direct and atom-economical methods. This could include:

Direct Halofluorination: Investigating methods for the direct and selective halofluorination of cyclopentene (B43876) or other suitable precursors.

Catalytic Methods: Exploring the use of transition metal catalysis to facilitate the synthesis and functionalization of this compound.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates.

The development of a diverse library of this compound analogues with various substitution patterns would significantly expand the scope of its applications in medicinal chemistry and materials science.

Contributions to Environmentally Conscious Chemical Research

The principles of green chemistry are increasingly guiding synthetic design and practice. The use of fluorinated compounds, while offering significant advantages, also raises environmental concerns due to their potential persistence. Research into the environmental aspects of this compound and its derivatives is therefore an important consideration.

Future research in this area should focus on:

Biodegradability Studies: Assessing the environmental fate and potential for biodegradation of this compound and its derivatives. Understanding the metabolic pathways and identifying potential breakdown products is crucial for evaluating their environmental impact.

Development of Greener Synthetic Routes: Designing synthetic pathways that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency.

By proactively addressing these environmental considerations, the scientific community can ensure that the development and application of this and other novel fluorinated compounds proceed in a sustainable and responsible manner.

Exploration of Green Reaction Conditions for Halogenated Compound Synthesis

The synthesis of halogenated compounds, including this compound, has traditionally involved reagents and conditions that are now considered environmentally unsustainable. In response, a key focus of modern synthetic chemistry is the development of "green" methodologies that minimize waste, reduce energy consumption, and avoid the use of toxic substances. nih.gov

Several principles of green chemistry are being actively applied to halogenation reactions:

Safer Reagents and Oxidants: A significant advancement is the move away from using elemental halogens (like Cl₂) which are hazardous. Instead, research focuses on using halide salts (e.g., potassium chloride) as the halogen source. rsc.org These salts are stable and easier to handle. To make them reactive for electrophilic halogenation, they are oxidized. Green chemistry principles favor the use of "clean" oxidants like hydrogen peroxide (H₂O₂), where the only byproduct is water. rsc.org This approach avoids the stoichiometric waste associated with traditional halogenating agents. rsc.org

Catalysis: Catalytic methods are preferred over stoichiometric ones because they reduce waste. paperpublications.org Researchers have explored the use of catalysts, such as high-oxidation-state vanadium and molybdenum complexes, for oxidative halogenation reactions using halide salts and hydrogen peroxide. rsc.org Catalysts can increase the efficiency and selectivity of a reaction, often allowing it to proceed under milder conditions (lower temperature and pressure), thus saving energy. paperpublications.org

Safer Solvents: Solvents are a major source of waste and pollution in chemical processes. nih.gov Green chemistry encourages making the use of auxiliary substances like solvents unnecessary whenever possible. paperpublications.org When a solvent is required, the focus is on using environmentally benign options like water or supercritical carbon dioxide, or designing processes where the solvent can be easily recycled. nih.govpaperpublications.org This is a stark contrast to traditional methods that often rely on volatile and toxic chlorinated solvents. nih.gov

By applying these green principles, the synthesis of halogenated compounds can be made more economically and environmentally sustainable.

Emerging Challenges and Opportunities in the Field of Geminally Halogenated Cyclic Compounds

Geminally halogenated cyclic compounds, where two different halogen atoms are attached to the same carbon atom in a ring structure, represent a unique class of molecules with distinct challenges and opportunities.

Challenges:

The primary challenge in this field is synthetic control. helsinki.fi

Synthesis and Separation: Creating a mixed geminal dihalide like this compound with high purity is difficult. Synthetic routes often yield a mixture of dihalogenated products, including the desired chloro-fluoro compound alongside dichlorinated and difluorinated byproducts. helsinki.fi These different products often have very similar physicochemical properties, making their separation by standard methods like distillation or chromatography extremely challenging and costly. helsinki.fi

Selective Halogenation: Achieving selective C-H bond functionalization to introduce two different halogens at a specific position is a significant hurdle. Controlling the reaction to prevent multiple halogenation events or reactions at other sites on the molecule requires sophisticated synthetic strategies. researchgate.net

Opportunities:

Despite the synthetic difficulties, these compounds offer considerable opportunities as versatile building blocks in organic synthesis.

Differential Reactivity: The key advantage of mixed geminal dihalides lies in the different reactivity of the two halogen atoms. Halogens have different tendencies to act as a "leaving group" in a chemical reaction. This property can be exploited to achieve selective transformations where one halogen reacts while the other remains, allowing for the stepwise formation of new chemical bonds. helsinki.fi

Synthons for Complex Molecules: Their unique reactivity makes them valuable synthons (building blocks) for creating more complex molecules. By selectively replacing one halogen, new carbon-carbon or carbon-heteroatom bonds can be formed, opening pathways to novel molecular architectures. helsinki.fi